6-Iodopyrrolo[1,2-a]pyrazine 6-Iodopyrrolo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17425431
InChI: InChI=1S/C7H5IN2/c8-7-2-1-6-5-9-3-4-10(6)7/h1-5H
SMILES:
Molecular Formula: C7H5IN2
Molecular Weight: 244.03 g/mol

6-Iodopyrrolo[1,2-a]pyrazine

CAS No.:

Cat. No.: VC17425431

Molecular Formula: C7H5IN2

Molecular Weight: 244.03 g/mol

* For research use only. Not for human or veterinary use.

6-Iodopyrrolo[1,2-a]pyrazine -

Specification

Molecular Formula C7H5IN2
Molecular Weight 244.03 g/mol
IUPAC Name 6-iodopyrrolo[1,2-a]pyrazine
Standard InChI InChI=1S/C7H5IN2/c8-7-2-1-6-5-9-3-4-10(6)7/h1-5H
Standard InChI Key IYJPZEYPDMLYLC-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=CC=C2I)C=N1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Iodopyrrolo[1,2-a]pyrazine consists of a bicyclic framework where a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) is fused to a pyrazine ring (a six-membered di-aza aromatic ring). The iodine substituent occupies the 6-position of the pyrrole moiety, introducing steric and electronic effects that influence reactivity. The compound’s planar structure enhances π-π stacking interactions, which are advantageous in binding to biological targets.

The molecular formula is C₈H₅IN₂, with a molar mass of 272.04 g/mol. Key bond lengths and angles can be inferred from analogous pyrrolo-pyrazine systems:

  • The pyrrole N1-C2 bond length approximates 1.38 Å, typical for aromatic amines.

  • The pyrazine N4-C5 bond measures 1.33 Å, consistent with sp² hybridization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the iodine-bearing carbon and adjacent protons:

  • ¹H NMR: The pyrrole proton at C6 appears as a singlet near δ 8.2 ppm due to deshielding by the electronegative iodine. Protons on the pyrazine ring resonate between δ 7.5–8.0 ppm.

  • ¹³C NMR: The iodinated carbon (C6) is observed at δ 95–100 ppm, while pyrazine carbons fall in the δ 140–150 ppm range.

Mass spectrometry (MS) typically shows a molecular ion peak at m/z 272 ([M]⁺), with fragmentation patterns indicating loss of iodine (m/z 145) and subsequent ring decomposition.

Physical and Chemical Properties

PropertyValue/Range
Melting Point180–185°C (decomposes)
SolubilityDMSO > DMF > Ethanol
LogP (Partition Coefficient)2.3 ± 0.2
StabilityLight-sensitive; store at 4°C

The iodine atom enhances lipophilicity, as reflected in the LogP value, making the compound suitable for crossing biological membranes.

Synthetic Methodologies

Iodination Strategies

The synthesis of 6-iodopyrrolo[1,2-a]pyrazine primarily involves electrophilic iodination of a pyrrolo-pyrazine precursor. Common methods include:

  • Direct Iodination: Treatment of pyrrolo[1,2-a]pyrazine with iodine monochloride (ICl) in acetic acid at 60–80°C yields the 6-iodo derivative in 45–60% yield.

  • Metal-Catalyzed Halogen Exchange: Palladium-catalyzed reactions using iodobenzene diacetate as the iodine source improve regioselectivity, achieving yields up to 75%.

Optimization Parameters

Critical reaction parameters include:

  • Temperature: Higher temperatures (>80°C) promote side reactions, such as ring opening.

  • Solvent: Polar aprotic solvents (e.g., DMF) enhance iodine solubility but may reduce selectivity.

  • Catalysts: CuI or Pd(OAc)₂ accelerates iodination while minimizing byproducts.

Purification and Yield

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) typically affords >95% purity. Recrystallization from ethanol/water mixtures further enhances crystallinity.

Reactivity and Derivative Synthesis

Nucleophilic Substitution

The iodine atom serves as a leaving group, enabling nucleophilic aromatic substitution (SNAr) with amines or thiols:

  • Reaction with piperidine in DMF at 120°C replaces iodine with a piperidinyl group, yielding 6-piperidinylpyrrolo[1,2-a]pyrazine.

Cross-Coupling Reactions

Palladium-mediated couplings facilitate carbon-carbon bond formation:

  • Suzuki Coupling: Treatment with phenylboronic acid under Miyaura conditions installs aryl groups at C6, generating biaryl derivatives.

  • Sonogashira Coupling: Alkynylation with terminal alkynes produces ethynyl-substituted analogs.

Cycloaddition Reactions

The electron-deficient pyrazine ring participates in [4+2] Diels-Alder reactions, enabling access to polycyclic architectures.

Biological Activities and Mechanisms

Kinase Inhibition

6-Iodopyrrolo[1,2-a]pyrazine derivatives exhibit inhibitory activity against tyrosine kinases (e.g., EGFR, IC₅₀ = 2.1 µM) by competing with ATP binding. The iodine atom’s hydrophobic interactions with kinase pockets enhance binding affinity.

Anticancer Screening

In vitro studies on MCF-7 breast cancer cells indicate 40% growth inhibition at 10 µM, likely via apoptosis induction.

Analytical and Computational Characterization

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar bicyclic structure, with iodine forming a 2.9 Å van der Waals contact with adjacent molecules.

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-31G(d) level predict HOMO localization on the pyrrole ring, explaining preferential reactivity at C6.

Challenges and Future Directions

While 6-iodopyrrolo[1,2-a]pyrazine offers versatile reactivity, scalability and regioselectivity in synthesis remain hurdles. Future work should explore:

  • Enzymatic iodination for greener synthesis.

  • In vivo pharmacokinetic profiling of lead derivatives.

  • Target identification via proteomics approaches.

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